Cas no 76148-93-1 (3-(4-Methoxyphenyl)-2H-benzo1,4thiazine)

3-(4-Methoxyphenyl)-2H-benzo1,4thiazine structure
76148-93-1 structure
Product Name:3-(4-Methoxyphenyl)-2H-benzo1,4thiazine
CAS No:76148-93-1
MF:C15H13NOS
MW:255.334822416306
CID:561028
PubChem ID:12695061
Update Time:2025-04-19

3-(4-Methoxyphenyl)-2H-benzo1,4thiazine Chemical and Physical Properties

Names and Identifiers

    • 2H-1,4-Benzothiazine,3-(4-methoxyphenyl)-
    • 3-(4-methoxyphenyl)-2H-1,4-benzothiazine
    • 3-(4-METHOXY-PHENYL)-2H-BENZO[1,4]THIAZINE
    • 2H-1,4-Benzothiazine,3-(4-methoxyphenyl)
    • 3-(p-methoxyphenyl)-2H-1,4-benzothiazine
    • 3-[4-(methyloxy)phenyl]-2H-1,4-benzothiazine
    • GL-0674
    • CHEMBL445769
    • AKOS005256810
    • 76148-93-1
    • 3-(4-methoxyphenyl)-2h-benzo[1,4]thiazine
    • DTXSID90507139
    • MFCD08056202
    • 3-(4-Methoxyphenyl)-2H-benzo1,4thiazine
    • Inchi: 1S/C15H13NOS/c1-17-12-8-6-11(7-9-12)14-10-18-15-5-3-2-4-13(15)16-14/h2-9H,10H2,1H3
    • InChI Key: LKAHIFRKFWYUFW-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C(C2C=CC(=CC=2)OC)C1

Computed Properties

  • Exact Mass: 255.07200
  • Monoisotopic Mass: 255.07178521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 46.9Ų

Experimental Properties

  • Density: 1.19
  • Boiling Point: 389.6°C at 760 mmHg
  • Flash Point: 189.4°C
  • Refractive Index: 1.631
  • PSA: 46.89000
  • LogP: 3.35730

3-(4-Methoxyphenyl)-2H-benzo1,4thiazine Pricemore >>

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A2B Chem LLC
AE04738-10g
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A2B Chem LLC
AE04738-25g
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A2B Chem LLC
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